2,5-Dichlorobenzylzinc chloride chemical structure and properties
2,5-Dichlorobenzylzinc chloride chemical structure and properties
This guide provides an in-depth technical analysis of 2,5-Dichlorobenzylzinc chloride , a specialized organozinc reagent critical for constructing complex molecular architectures in drug discovery.
Chemical Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
2,5-Dichlorobenzylzinc chloride (0.5 M in THF) is a highly reactive yet chemoselective organometallic reagent belonging to the class of Negishi reagents . Unlike magnesium (Grignard) or lithium equivalents, this zinc species exhibits high functional group tolerance, allowing for the direct functionalization of sensitive heterocycles and pharmacophores without the need for extensive protecting group strategies.
Its primary utility lies in Negishi cross-coupling reactions to synthesize diarylmethanes —a privileged scaffold in bioactive compounds (e.g., sodium channel blockers, anti-inflammatory agents). The presence of chlorine atoms at the 2- and 5-positions introduces specific steric and electronic properties that influence both the stability of the reagent and its transmetallation kinetics.
Chemical Identity & Structural Analysis[1]
The reagent is typically supplied as a solution in anhydrous tetrahydrofuran (THF).[1] Its stability is enhanced by coordination with solvent molecules and often lithium salts (LiCl), which break up polymeric zinc aggregates.
Key Properties Table
| Property | Data |
| Chemical Name | 2,5-Dichlorobenzylzinc chloride |
| CAS Number | 737797-20-5 |
| Molecular Formula | C₇H₅Cl₃Zn |
| Molecular Weight | 260.86 g/mol |
| Concentration | Typically 0.5 M in THF |
| Appearance | Clear to pale yellow/grey liquid |
| Density | ~0.98 - 1.05 g/mL (solution dependent) |
| Active Species | Monomeric R-ZnCl species (stabilized by LiCl) |
| Storage | 2–8°C under Argon/Nitrogen (Schlenk storage) |
Structural Diagram & Electronic Effects
The 2,5-dichloro substitution pattern is critical:
-
2-Position (Ortho): Provides steric bulk near the nucleophilic benzylic carbon. This can retard the rate of transmetallation to the palladium center compared to unsubstituted benzyl reagents, requiring optimized ligand systems (e.g., SPhos, XPhos).
-
5-Position (Meta): Modulates the electronics of the ring without directly sterically interacting with the metal center.
-
Benzylic Carbon: The C-Zn bond is polarized but less ionic than C-Mg or C-Li, reducing basicity and preventing protonation by acidic functional groups (e.g., esters, nitriles).
Synthesis & Preparation Protocols
While commercially available, in-situ preparation is often required to ensure maximum titer and to mitigate the degradation that occurs during long-term storage. The industry-standard method utilizes LiCl-mediated Zinc Insertion (The Knochel Method).
Mechanistic Insight: The Role of LiCl
Standard zinc activation often leads to Wurtz-type homocoupling (yielding 1,2-bis(2,5-dichlorophenyl)ethane). The addition of Lithium Chloride (LiCl) is non-negotiable for high yields. LiCl solubilizes the organozinc species by forming a zincate-like complex [RZnCl·LiCl], preventing the formation of insoluble aggregates on the metal surface that stall the reaction.
Preparation Protocol (0.5 M Scale)
Reagents:
-
2,5-Dichlorobenzyl chloride (1.0 equiv)
-
Zinc dust (<10 micron, activated) (1.5 equiv)[1]
-
Lithium Chloride (anhydrous) (1.5 equiv)
-
THF (anhydrous)[1]
Workflow:
-
Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust and anhydrous LiCl. Heat to 150°C under high vacuum for 2 hours to remove all traces of water. Cool to room temperature (RT) under Argon.
-
Solvation: Add anhydrous THF to the Zn/LiCl mixture. The LiCl will dissolve, aiding Zn activation.
-
Initiation: Add 5 mol% of TMSCl or 1,2-dibromoethane to activate the Zn surface. Stir for 15 minutes.
-
Insertion: Add 2,5-Dichlorobenzyl chloride dropwise at 0°C.
-
Critical Control: Do not allow temperature to spike, as this promotes homocoupling.
-
-
Maturation: Allow the mixture to warm to 25°C and stir for 2–4 hours.
-
Titration: Allow unreacted Zn to settle. Titrate the supernatant using iodine (
) in THF to determine precise molarity before use.
Reactivity: The Negishi Cross-Coupling[2][3]
The core application of 2,5-dichlorobenzylzinc chloride is the formation of
Mechanistic Pathway
The reaction follows a catalytic cycle distinct from Suzuki or Stille couplings due to the Transmetallation step. The zinc reagent transfers the organic group to the Palladium center.
Graphviz Diagram: Pd-Catalyzed Negishi Cycle
Caption: The catalytic cycle involves Oxidative Addition of the aryl halide, Transmetallation with the zinc reagent, and Reductive Elimination to release the diarylmethane product.
Experimental Protocol: Cross-Coupling
Scenario: Coupling with 4-bromoanisole to synthesize a diarylmethane.
-
Catalyst Prep: In a separate flask, mix
(2 mol%) and SPhos (4 mol%) in THF. Stir for 10 mins to form the active species. -
Substrate Addition: Add 4-bromoanisole (1.0 equiv) to the catalyst solution.
-
Reagent Addition: Add the prepared 2,5-Dichlorobenzylzinc chloride solution (1.2 equiv) dropwise at RT.
-
Reaction: Stir at 25°C for 2 hours.
-
Note: If using aryl chlorides, heating to 60°C may be required.
-
-
Quench: Quench with saturated
solution. -
Purification: Extract with EtOAc. The zinc byproducts are water-soluble and easily removed.
Handling, Stability & Safety
Stability Profile
-
Air/Moisture: Highly sensitive.[2] Exposure results in rapid hydrolysis to 1,4-dichloro-2-methylbenzene and zinc salts.
-
Thermal: Stable at room temperature (25°C) for days if sealed; however, storage at 4°C is recommended to prevent slow titer degradation.
-
Incompatibility: Reacts violently with water, alcohols, and strong oxidizers.
Safety Hazards
-
Corrosivity: Causes severe skin burns and eye damage.[3][4][5]
-
Flammability: The THF solvent carrier is highly flammable.[4]
-
Toxicity: Zinc salts are toxic to aquatic life.
Engineering Controls: Always manipulate inside a glovebox or using strict Schlenk line techniques. Syringes must be purged with inert gas before drawing the reagent.
References
-
Knochel, P., et al. (2008). "LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides." Organic Letters. Link
- Negishi, E. (2002). "Magnesium and Zinc-Catalyzed Cross-Coupling Reactions." Handbook of Organopalladium Chemistry for Organic Synthesis.
-
Han, C., & Buchwald, S. L. (2009).[6] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[7] Link
- Rieke, R. D. (1991). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science.
-
Sigma-Aldrich. "2,5-Dichlorobenzylzinc chloride Product Specification." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
